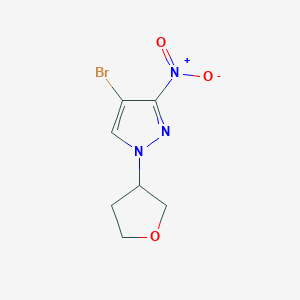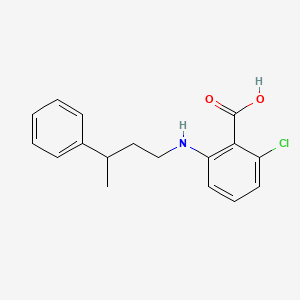![molecular formula C14H20N2O B7570534 [4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B7570534.png)
[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone, also known as N-(1-phenyl-2-piperidin-1-ylethyl)acetamide or Acetildenafil, is a synthetic compound that belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors. This compound has been widely used in scientific research to investigate its potential as a therapeutic agent for various conditions.
Mechanism of Action
[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone works by inhibiting the activity of PDE5, an enzyme that regulates the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, which leads to smooth muscle relaxation and increased blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to improve erectile function by increasing blood flow to the penis. Additionally, it has been shown to improve exercise capacity in patients with pulmonary hypertension.
Advantages and Limitations for Lab Experiments
One advantage of using [4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone in lab experiments is its potency and specificity as a PDE5 inhibitor. However, a limitation of this compound is its potential for off-target effects and toxicity, which must be carefully monitored in experimental settings.
Future Directions
There are several potential future directions for research on [4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone. One area of interest is the development of new PDE5 inhibitors with improved specificity and reduced toxicity. Additionally, this compound may have potential as a therapeutic agent for other conditions beyond erectile dysfunction and pulmonary hypertension, such as cancer and chronic pain. Further research is needed to fully explore the potential of this compound for these and other applications.
Synthesis Methods
The synthesis of [4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone involves the reaction of 1-phenyl-2-(piperidin-1-yl)ethanone with ethyl acetate in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain a pure compound.
Scientific Research Applications
[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone has been extensively studied for its potential therapeutic applications. It has been investigated as a treatment for erectile dysfunction, pulmonary hypertension, and other cardiovascular diseases. Additionally, this compound has been studied for its potential use in cancer treatment and as an analgesic.
Properties
IUPAC Name |
[4-(1-aminoethyl)piperidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(15)12-7-9-16(10-8-12)14(17)13-5-3-2-4-6-13/h2-6,11-12H,7-10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHKJWIXQAMFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Cyclohexen-1-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7570464.png)
![2-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570469.png)
![2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570471.png)


![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570509.png)
![1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570515.png)


![1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570542.png)

![1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570575.png)
